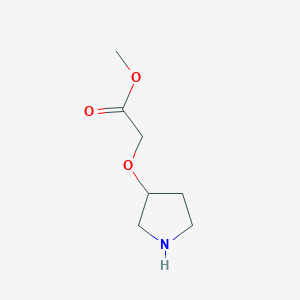

Methyl 2-(pyrrolidin-3-yloxy)acetate

Description

Properties

IUPAC Name |

methyl 2-pyrrolidin-3-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMSXVAIYXYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659695 | |

| Record name | Methyl [(pyrrolidin-3-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748797-11-7 | |

| Record name | Methyl 2-(3-pyrrolidinyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748797-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [(pyrrolidin-3-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-(pyrrolidin-3-yloxy)acetate

Abstract

Methyl 2-(pyrrolidin-3-yloxy)acetate is a valuable heterocyclic building block in modern medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth, experience-driven walkthrough of a robust and efficient synthetic route to this compound, followed by a detailed protocol for its structural and purity characterization. We will explore the causality behind the selection of reagents and reaction conditions, grounding the practical steps in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and reliable methodology for the preparation and validation of this key synthetic intermediate.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence involving a Williamson ether synthesis followed by an amine deprotection. This strategy is predicated on the use of commercially available and stable starting materials, ensuring high yields and straightforward purification.

Core Rationale:

-

Protecting Group Strategy: The secondary amine of the pyrrolidine ring is a nucleophilic site that can compete in the ether formation step. Therefore, it is essential to "mask" or "protect" this functionality. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability under the basic conditions of the Williamson ether synthesis and its clean, efficient removal under acidic conditions.[3][4]

-

Ether Formation: The Williamson ether synthesis is a classic, reliable, and high-yielding method for forming ether linkages.[5] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[5] This method is ideal for coupling the 3-hydroxy group of the pyrrolidine with the acetate moiety.

The overall synthetic pathway is visualized below:

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

This step employs the Williamson ether synthesis to form the crucial C-O ether bond. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the secondary alcohol of N-Boc-3-hydroxypyrrolidine, forming a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of methyl bromoacetate in a classic SN2 fashion.[5][6]

Materials:

-

(R)- or (S)-N-Boc-3-hydroxypyrrolidine

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate as a colorless oil.

Step 2: Synthesis of this compound Hydrochloride

The final step involves the removal of the Boc protecting group. This is achieved through acidolysis, where a strong acid protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] Using hydrochloric acid provides the final product as its hydrochloride salt, which often improves stability and handling characteristics.[7]

Materials:

-

tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

-

4M Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Anhydrous Diethyl Ether

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

-

Deprotection: Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed. Note: Gaseous CO₂ is evolved, so do not perform this in a sealed system.[3]

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation and Washing: Add anhydrous diethyl ether to the resulting residue to precipitate the hydrochloride salt. Stir the slurry for 30 minutes.

-

Final Product: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield this compound hydrochloride as a white or off-white solid.

Comprehensive Characterization

Thorough analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | O-CH₃ (Ester) | δ 3.7-3.8 ppm (singlet, 3H) | Protons of the methyl ester are in a standard, unshielded environment. |

| O-CH₂ -C=O | δ 4.1-4.3 ppm (singlet, 2H) | Methylene protons adjacent to the ether oxygen and carbonyl group. | |

| Pyrrolidine Ring | δ 1.8-4.5 ppm (multiplets) | Complex splitting patterns for the 7 protons on the pyrrolidine ring. | |

| NH₂ ⁺ | δ 8.5-9.5 ppm (broad singlet, 2H) | Protons on the ammonium ion, typically broad and downfield. | |

| ¹³C NMR | C =O (Ester) | δ 170-175 ppm | Characteristic chemical shift for an ester carbonyl carbon. |

| O-C H₂-C=O | δ 65-70 ppm | Methylene carbon deshielded by adjacent oxygen and carbonyl. | |

| Pyrrolidine Ring | δ 25-80 ppm | Carbons of the pyrrolidine ring, with the C-O carbon being the most downfield. | |

| O-C H₃ (Ester) | δ 50-55 ppm | Standard chemical shift for a methyl ester carbon. | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 160.0968 | Calculated for C₇H₁₄NO₃⁺. Confirms the molecular weight of the free base.[8] |

| IR Spectroscopy | N-H stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of the secondary amine (or ammonium salt). |

| C=O stretch (Ester) | 1735-1750 cm⁻¹ (strong) | Strong, sharp absorption typical for an ester carbonyl. | |

| C-O stretch (Ether) | 1050-1150 cm⁻¹ (strong) | Indicates the presence of the ether linkage. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable method, such as reverse-phase HPLC with UV detection. The final product should exhibit a single major peak, with purity typically expected to be ≥95%.

-

Melting Point: The hydrochloride salt should have a defined melting point, which can be compared to literature values as an indicator of purity.

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis for this compound. By employing a strategic N-Boc protection, followed by a Williamson ether synthesis and a final acidic deprotection, the target compound can be obtained in good yield and high purity. The provided characterization data serves as a benchmark for researchers to validate their results. The methodologies described herein are robust, scalable, and grounded in fundamental principles of organic chemistry, providing a solid foundation for the synthesis of this and other valuable pyrrolidine-based intermediates for pharmaceutical research and development.

References

-

Weissenborn, M. J., et al. (2017). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ChemCatChem. Available at: [Link]

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

iChemical. (n.d.). methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

- University of Michigan. (n.d.). Williamson Ether Synthesis Lab Procedure.

-

ResearchGate. (n.d.). Synthesis of N-deprotected and N-Boc-protected pyrrolidines. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection Reagent Guide. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

SlideShare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

ChemBK. (n.d.). (R)-(+)-3-PYRROLIDINOL. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-[(3r)-pyrrolidin-3-yloxy]acetate hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound hydrochloride | C7H14ClNO3 | CID 118703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Methyl 2-[(3r)-pyrrolidin-3-yloxy]acetate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to Methyl 2-(pyrrolidin-3-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-yloxy)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrrolidine ring linked via an ether to a methyl acetate group, presents a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a detailed overview of the known physicochemical properties of this compound, primarily focusing on its hydrochloride salt form, for which more data is available. It is important to note that while computational data for this compound is accessible, extensive experimental data remains limited in publicly available literature. This document aims to consolidate the existing information and provide a foundational understanding for researchers working with this and related molecules.

Chemical Identity and Structure

This compound is characterized by a central pyrrolidine ring, a foundational structure in many biologically active compounds. The ether linkage at the 3-position connects to a methyl acetate moiety, introducing functionality that can be crucial for molecular interactions and pharmacokinetic properties.

The compound can exist as a racemate or as individual enantiomers. The hydrochloride salt forms are commonly used in laboratory settings for their improved stability and solubility.

-

IUPAC Name: this compound

-

Molecular Formula: C7H13NO3[1]

-

Molecular Weight: 159.18 g/mol (free base)

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

The majority of available data pertains to the hydrochloride salt of this compound. The following table summarizes the computed physicochemical properties. It is crucial to underscore that these are predicted values and should be confirmed experimentally.

| Property | Value (Hydrochloride Salt) | Data Source |

| Molecular Formula | C7H14ClNO3 | PubChem[1] |

| Molecular Weight | 195.64 g/mol | PubChem[1] |

| Topological Polar Surface Area | 47.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 195.0662210 | PubChem[1] |

| Monoisotopic Mass | 195.0662210 | PubChem[1] |

Synthesis and Reactivity

A detailed, validated synthesis protocol for this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

A likely approach would involve the Williamson ether synthesis, reacting a protected 3-hydroxypyrrolidine with a methyl haloacetate, followed by deprotection.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, a predictive analysis of its expected spectroscopic features can be made based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals corresponding to the protons on the pyrrolidine ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The spectrum should show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at the lowest field.

Infrared (IR) Spectroscopy:

Key characteristic peaks would include:

-

A strong C=O stretch from the ester group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations from the ether and ester functionalities.

-

N-H stretching from the secondary amine in the pyrrolidine ring, usually around 3300-3500 cm⁻¹.

-

C-H stretching from the aliphatic portions of the molecule.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve cleavage of the ester group and fragmentation of the pyrrolidine ring.

Applications in Research and Drug Development

The pyrrolidine scaffold is a common motif in a wide range of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a rigid framework for orienting functional groups. The incorporation of an ether linkage and a methyl ester in this compound provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Potential areas of application include:

-

Scaffold for Library Synthesis: Its structure is well-suited for the creation of compound libraries for high-throughput screening.

-

Development of Novel Therapeutics: The pyrrolidine ring is a key component of drugs targeting various receptors and enzymes.

Handling and Storage

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For the hydrochloride salt of the related compound, Methyl (R)-pyrrolidine-3-acetate, the following hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While a comprehensive experimental characterization is not yet available in the public domain, its structural features suggest significant potential as a building block in medicinal chemistry. This guide consolidates the currently available computational data and provides a theoretical framework for its synthesis and analysis, serving as a valuable resource for researchers embarking on studies involving this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its potential in drug discovery and development.

References

-

PubChem. This compound hydrochloride. [Link]

-

Lead Sciences. (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. [Link]

-

iChemical. methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0. [Link]

-

PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(pyrrolidin-3-yloxy)acetate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-(pyrrolidin-3-yloxy)acetate, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is designed to serve as a robust reference for the synthesis, identification, and characterization of this compound and related pyrrolidine derivatives.

Introduction

This compound belongs to the class of pyrrolidine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of natural products and synthetic pharmaceuticals. The unique structural features of this molecule, combining a pyrrolidine ring, an ether linkage, and a methyl ester, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for unambiguous structural confirmation and for ensuring purity in synthetic workflows. This guide provides a detailed theoretical framework for understanding these spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~4.20 | s | 2H | -OCH₂CO- | Singlet for the methylene protons adjacent to the ester and ether oxygen. |

| ~4.0-4.3 | m | 1H | H-3 (pyrrolidine) | Methine proton on the carbon bearing the ether linkage, expected to be deshielded. |

| ~2.8-3.2 | m | 4H | H-2, H-5 (pyrrolidine) | Methylene protons adjacent to the nitrogen atom in the pyrrolidine ring. |

| ~1.8-2.2 | m | 2H | H-4 (pyrrolidine) | Methylene protons on the C-4 position of the pyrrolidine ring. |

| ~2.0-3.0 (broad) | s | 1H | -NH- | Amine proton, chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carbonyl carbon of the methyl ester. |

| ~75-80 | C-3 (pyrrolidine) | Methine carbon of the pyrrolidine ring attached to the ether oxygen. |

| ~65-70 | -OCH₂CO- | Methylene carbon of the acetate group. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~45-50 | C-2, C-5 (pyrrolidine) | Methylene carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~30-35 | C-4 (pyrrolidine) | Methylene carbon at the C-4 position of the pyrrolidine ring. |

Table 3: Predicted Infrared (IR) Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3500 | Medium, Broad | N-H Stretch | Characteristic of a secondary amine. |

| 2850-3000 | Medium | C-H Stretch | Aliphatic C-H stretching vibrations. |

| 1735-1750 | Strong | C=O Stretch | Carbonyl stretch of the aliphatic ester.[1][2] |

| 1000-1300 | Strong | C-O Stretch | Two distinct bands are expected for the ester and ether C-O stretches.[1][2][3] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Rationale |

| 159 | [M]⁺ | Molecular ion peak. |

| 102 | [M - OCH₂COOCH₃]⁺ | Loss of the acetate side chain. |

| 86 | [M - COOCH₃]⁺ | Alpha-cleavage with loss of the methoxycarbonyl group. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the acetate methylene group, and the pyrrolidine ring. The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) will likely appear as complex multiplets due to spin-spin coupling. The chemical shift of the H-3 proton will be significantly downfield due to the deshielding effect of the adjacent ether oxygen. The -NH proton of the pyrrolidine is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the ester will appear at the most downfield chemical shift. The carbons of the pyrrolidine ring will have characteristic shifts, with the C-3 carbon being the most deshielded among them due to the ether linkage. The methyl and methylene carbons of the acetate group will also have distinct and predictable chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the ester and ether functional groups. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the aliphatic ester.[1][2] Additionally, one or more strong bands in the 1000-1300 cm⁻¹ region will indicate the C-O stretching vibrations of both the ester and the ether functionalities.[1][2][3] The presence of the secondary amine in the pyrrolidine ring should give rise to a medium-intensity, broad N-H stretching band in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide valuable structural information through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound (159.19 g/mol ). Common fragmentation pathways for esters and ethers will likely be observed. These include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-O bond of the ether.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols represent standard practices in the field.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for a liquid sample, or as a KBr pellet for a solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

-

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[4]

Visualization of Key Processes

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Analytical Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers and scientists can more effectively identify and characterize this compound, ensuring its structural integrity and purity in various applications, from fundamental research to drug development. The provided protocols and visualizations serve as a practical resource for the spectroscopic analysis of this and structurally related molecules.

References

- BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.

- Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021).

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- Harper, T. How to Interpret Mass Spectra. (2024). YouTube.

- Química Organica.org. IR Spectrum: Esters.

- Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

Sources

An In-Depth Technical Guide to Methyl (R)-2-(pyrrolidin-3-yloxy)acetate (CAS No. 1373232-23-5) for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone in medicinal chemistry, prized for its versatile stereochemistry and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1] Within this class of privileged scaffolds, chiral pyrrolidine derivatives, such as Methyl (R)-2-(pyrrolidin-3-yloxy)acetate, serve as critical building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the properties, applications, and procurement of Methyl (R)-2-(pyrrolidin-3-yloxy)acetate (CAS No. 1373232-23-5), tailored for researchers and professionals engaged in the intricate process of drug development.

Core Properties of Methyl (R)-2-(pyrrolidin-3-yloxy)acetate

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses. The key properties of Methyl (R)-2-(pyrrolidin-3-yloxy)acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1373232-23-5 | N/A |

| Chemical Name | methyl (R)-2-(pyrrolidin-3-yloxy)acetate | N/A |

| Synonym(s) | (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester | N/A |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Appearance | Varies by supplier; typically an oil or solid | N/A |

| Chirality | (R)-enantiomer | N/A |

The Role of Methyl (R)-2-(pyrrolidin-3-yloxy)acetate in the Synthesis of Bioactive Molecules

Methyl (R)-2-(pyrrolidin-3-yloxy)acetate is a valuable chiral intermediate, primarily utilized for its utility in the synthesis of more complex, biologically active molecules.[3] The pyrrolidine moiety, with its defined stereocenter, provides a rigid scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

While specific, publicly available examples of late-stage clinical candidates or marketed drugs directly synthesized from this exact intermediate are not extensively documented, the structural motif is characteristic of compounds targeting a range of biological pathways. Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and central nervous system (CNS) effects.[4] The strategic incorporation of the (R)-pyrrolidin-3-yloxy-acetate moiety can influence a molecule's potency, selectivity, and pharmacokinetic profile.

Logical Workflow for Utilizing Chiral Building Blocks in Drug Discovery

The integration of a chiral building block like Methyl (R)-2-(pyrrolidin-3-yloxy)acetate into a drug discovery workflow follows a logical progression, as illustrated in the diagram below. This process emphasizes the iterative nature of design, synthesis, and biological evaluation.

Commercial Suppliers of Methyl (R)-2-(pyrrolidin-3-yloxy)acetate

A critical aspect of any research and development program is the reliable sourcing of starting materials and intermediates. Several chemical suppliers offer Methyl (R)-2-(pyrrolidin-3-yloxy)acetate and its salts. It is imperative to obtain and review the product specifications and Safety Data Sheets (SDS) from any potential supplier.

| Supplier | Product Name | CAS Number | Notes |

| ChemShuttle | methyl (R)-2-(pyrrolidin-3-yloxy)acetate | 1373232-23-5 | Offered as a custom synthesis product. [5] |

| ChemShuttle | methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride | 1414960-62-5 | Described as being utilized in the synthesis of novel bioactive compounds. [3] |

| BLD Pharm | Methyl (S)-2-(pyrrolidin-3-yloxy)acetate hydrochloride | 1414960-56-7 | The (S)-enantiomer is also available. |

| Lead Sciences | (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 1024038-31-0 | A structurally related compound. [6] |

Note: This is not an exhaustive list, and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [8]* Storage: Store in a tightly sealed container in a cool, dry place. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations. [7] Always refer to the supplier-provided SDS for specific handling and safety information. [1][7]

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

Methyl (R)-2-(pyrrolidin-3-yloxy)acetate represents a valuable and versatile chiral building block for the synthesis of novel, biologically active compounds. Its defined stereochemistry and the inherent properties of the pyrrolidine scaffold make it an attractive starting point for the exploration of new chemical space in the pursuit of innovative therapeutics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this and similar chiral intermediates in their synthetic campaigns to accelerate the discovery of next-generation medicines.

References

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Goti, G., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354.

-

Lead Sciences. (n.d.). (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from [Link]

-

Buehler. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

Sirca North America. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. emerson.com [emerson.com]

- 3. methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride - Pyrrolidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. methyl (R)-2-(pyrrolidin-3-yloxy)acetate - 最新产品 - 小分子,大梦想 [jiehuapharma.com]

- 6. (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride - Lead Sciences [lead-sciences.com]

- 7. fishersci.es [fishersci.es]

- 8. buehler.com [buehler.com]

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient synthetic route to (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development.[1][2] The synthesis is strategically designed around two core transformations: a Williamson ether synthesis to construct the key C-O bond, followed by an acid-mediated deprotection that concurrently forms the final hydrochloride salt. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind reagent selection and reaction conditions, offering researchers a complete framework for the successful laboratory-scale production of this important intermediate.

Strategic Approach and Retrosynthesis

The synthesis of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is approached with a focus on stereochemical control, efficiency, and the use of commercially available starting materials. The core of the strategy is to build the molecule sequentially, protecting the reactive secondary amine of the pyrrolidine ring until the final step.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical path for the synthesis. The target molecule can be disconnected at the ether linkage and the amine salt. The hydrochloride salt is trivially formed from the free base amine in the presence of HCl. The ether bond can be disconnected via the Williamson ether synthesis logic, leading to a chiral alcohol ((R)-3-hydroxypyrrolidine) and an acetate-derived electrophile (a haloacetate). To prevent undesired N-alkylation at the pyrrolidine nitrogen during the ether synthesis, a protecting group strategy is essential. The acid-labile tert-butoxycarbonyl (Boc) group is an ideal choice, leading back to the readily available and stable precursor, (R)-1-N-Boc-3-hydroxypyrrolidine.[3]

Caption: Overall two-stage synthetic transformation.

Stage 1: Williamson Ether Synthesis

This reaction is the cornerstone of the synthesis, forming the ether from an alkoxide and an alkyl halide. [4]It proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. [5]

-

Mechanistic Principles: The reaction is initiated by deprotonating the hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine with a strong, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group in a single, concerted step. * Rationale for Reagent Selection:

-

(R)-N-Boc-3-hydroxypyrrolidine: The use of the N-Boc protected starting material is critical. The Boc group prevents the pyrrolidine nitrogen, which is also nucleophilic, from competing in the alkylation reaction. [6]It is also stable under the basic conditions of the ether synthesis.

-

Sodium Hydride (NaH): NaH is an excellent choice of base. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction system. [7] * Methyl Bromoacetate: This is a highly effective alkylating agent for this transformation. [8]The primary carbon bearing the bromine atom is sterically unhindered, making it an ideal substrate for an SN2 reaction, minimizing the potential for competing elimination reactions. [5] * Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is preferred as it can solvate the sodium cation of the alkoxide, leaving the oxygen anion more nucleophilic and accelerating the SN2 reaction rate.

-

Stage 2: N-Boc Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Mechanistic Principles: The tert-butoxycarbonyl group is designed to be labile under acidic conditions. [9]The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free secondary amine. [10]* Rationale for Reagent Selection:

-

Hydrochloric Acid (HCl): Using a solution of HCl gas in an organic solvent (like dioxane or ethyl acetate) is a standard and highly effective method for Boc deprotection. [11][12]A key advantage of using HCl is that upon removal of the Boc group, the newly liberated basic pyrrolidine nitrogen is immediately protonated, directly forming the desired hydrochloride salt in a single step. This often results in the precipitation of the product from the reaction mixture, simplifying purification. [12]

-

Detailed Experimental Protocols

The following protocols provide a detailed workflow for the synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| (R)-1-N-Boc-3-hydroxypyrrolidine | 109431-87-0 | 187.24 | Chiral starting material [3] |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive, handle with care |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous solvent is crucial |

| Methyl 2-bromoacetate | 96-32-2 | 152.98 | Lachrymator, handle in a fume hood [8] |

| HCl solution (e.g., 4M in 1,4-Dioxane) | 7647-01-0 | 36.46 | Corrosive |

| Diethyl Ether / MTBE | 60-29-7 | 74.12 | For workup and purification |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | For quenching |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |

Protocol 1: Synthesis of (R)-tert-Butyl 3-((2-methoxy-2-oxoethoxy))pyrrolidine-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen. Add anhydrous DMF to the flask.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Workup:

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3x). [13] * Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected ether intermediate as an oil. This intermediate is often used in the next step without further purification.

-

Protocol 2: Synthesis of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride

-

Deprotection: Dissolve the crude (R)-tert-butyl 3-((2-methoxy-2-oxoethoxy))pyrrolidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

-

Acidification: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise. A precipitate should begin to form.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material. [12]4. Isolation:

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities. [12] * Dry the solid product under high vacuum to yield (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride as a white or off-white solid.

-

Caption: Experimental workflow for the two-stage synthesis.

Purification and Characterization

Purification Strategy

The final hydrochloride salt is typically a crystalline solid that precipitates from the reaction mixture. This precipitation serves as a primary purification step. If further purification is needed, recrystallization from a solvent system like methanol/diethyl ether or isopropanol/diethyl ether can be employed. Trituration with a non-polar solvent like cold ether is effective for removing residual starting materials or non-polar byproducts. [12]

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques should be employed.

| Parameter | Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure, showing characteristic peaks for the methyl ester, the pyrrolidine ring protons, and the acetate methylene group. |

| Molecular Weight | Mass Spectrometry (MS) | Observation of the molecular ion [M+H]⁺ corresponding to the free base (C₇H₁₃NO₃, MW: 159.18 g/mol ). [14] |

| Purity | HPLC, Elemental Analysis (CHN) | High purity (>98%) by HPLC. Elemental analysis results should be within ±0.4% of the theoretical values for C₇H₁₄ClNO₃ (MW: 195.64 g/mol ). [15] |

| Enantiomeric Purity | Chiral HPLC | Determination of enantiomeric excess (e.e.), which should be >99% to confirm retention of the (R)-stereochemistry. [16][17] |

| Physical Properties | Melting Point (m.p.) | A sharp, defined melting point range consistent with a pure substance. |

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

-

Methyl Bromoacetate: A toxic and lachrymatory (tear-inducing) liquid. It is a potent alkylating agent and should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (gloves, safety glasses). [8]* Anhydrous Solvents (DMF): Anhydrous solvents are required to prevent quenching the sodium hydride.

-

HCl in Dioxane: This reagent is highly corrosive. Handle with appropriate care to avoid contact with skin and eyes and to prevent inhalation of vapors.

Conclusion

The synthesis of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is reliably achieved through a strategic two-stage process. The methodology leverages a robust Williamson ether synthesis on an N-Boc protected chiral precursor, followed by a clean, acid-mediated deprotection that concurrently delivers the final hydrochloride salt. This approach is characterized by its high efficiency, excellent stereochemical control, and operational simplicity, making it a valuable and scalable procedure for researchers and professionals in the field of drug development.

References

- WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents. (n.d.).

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. (n.d.).

- Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst - ResearchGate. (n.d.).

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. (n.d.).

- METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - ChemicalBook. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- Williamson ether synthesis - Wikipedia. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).

- Williamson Ether Synthesis - Chemistry Steps. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. - Organic Syntheses Procedure. (n.d.).

- (R)-3-Hydroxypyrrolidine hydrochloride - Chem-Impex. (n.d.).

- methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride - Pyrrolidines - Heterocyclics - 药物合成砌块- 小分子,大梦想 - 捷化医药. (n.d.).

- Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride | C7H14ClNO3 - PubChem. (n.d.).

- Methyl 2-bromoacetate - Wikipedia. (n.d.).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).

- Williamson Ether Synthesis - YouTube. (2018, August 29).

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23).

- N boc-3-pyrrolidinone | PDF - Slideshare. (n.d.).

- Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.).

- (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - CymitQuimica. (n.d.).

- (R)-N-Boc-3-Hydroxypyrrolidine - Echemi. (n.d.).

- (R)-1-N-Boc-3-hydroxypyrrolidine - LookChem. (n.d.).

- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).

- (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride - Lead Sciences. (n.d.).

- Methyl 2-[(3r)-pyrrolidin-3-yloxy]acetate hydrochloride (C7H13NO3) - PubChemLite. (n.d.).

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) - Cayman Chemical. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - Semantic Scholar. (2024, October 17).

- US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents. (n.d.).

- 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem. (n.d.).

- N-Boc-3-pyrrolidinone synthesis - ChemicalBook. (n.d.).

- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents. (n.d.).

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride). (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).

- (R)-Methyl 2-(pyrrolidin-2-yl)acetate - Fluorochem. (n.d.).

- US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents. (n.d.).

- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (2024, February 26).

- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride - Pyrrolidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. lookchem.com [lookchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. reddit.com [reddit.com]

- 12. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. PubChemLite - Methyl 2-[(3r)-pyrrolidin-3-yloxy]acetate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 15. This compound hydrochloride | C7H14ClNO3 | CID 118703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Biological Screening of Novel Pyrrolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry. This saturated scaffold is not merely a synthetic building block but a "privileged structure," consistently found in a vast array of pharmacologically active agents and natural products. Its significance stems from several key attributes: the sp³-hybridized carbons provide a three-dimensional geometry that allows for efficient exploration of pharmacophore space, its stereogenic centers contribute significantly to molecular diversity and target specificity, and the nitrogen atom can act as a crucial hydrogen bond donor or acceptor, facilitating tight binding to biological targets.

Pyrrolidine derivatives form the core of numerous approved drugs, treating conditions from hypertension (e.g., Captopril, Enalapril) and diabetes (e.g., Vildagliptin, Saxagliptin) to bacterial infections (e.g., Clindamycin) and central nervous system disorders. The versatility of this scaffold means that a newly synthesized library of pyrrolidine derivatives could hold the key to modulating a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. Consequently, a robust, logical, and efficient biological screening strategy is not just beneficial—it is imperative to unlock their therapeutic potential.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, field-proven framework for constructing a screening cascade tailored to novel pyrrolidine libraries. We will delve into the causality behind experimental choices, emphasizing the integration of primary screens, secondary validation, and early safety profiling to identify and advance promising lead candidates with confidence.

Part 1: The Strategic Foundation - Designing a Multi-Tiered Screening Cascade

The journey from a novel compound library to a validated hit is a process of systematic attrition. A screening cascade is the strategic funnel designed to manage this process, maximizing the chances of identifying true positives while efficiently eliminating undesirable compounds. The core principle is to move from high-throughput, cost-effective assays to more complex, information-rich assays as the number of compounds decreases.

The Rationale for a Tiered Approach:

-

Primary Screening (Tier 1): The goal is to rapidly assess a large number of compounds in a single-concentration screen to identify initial "hits." This stage prioritizes speed, scalability, and cost-effectiveness.

-

Hit Confirmation & Triage (Tier 2): Hits from the primary screen are re-tested and subjected to orthogonal assays to eliminate false positives. Dose-response studies are introduced to quantify potency (e.g., IC50 or EC50).

-

Lead Characterization (Tier 3): Confirmed hits undergo extensive characterization, including selectivity profiling against related targets and initial mechanism of action (MoA) studies.

-

Early ADME/Tox Profiling (Parallel Tier): Promising leads are concurrently evaluated for fundamental drug-like properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity liabilities. This "fail fast, fail cheap" approach is critical for de-risking a program.

Caption: High-level overview of a typical drug discovery screening funnel.

Part 2: The Workhorse - Primary High-Throughput Screening (HTS)

The primary screen is a campaign of brute force guided by precision. Using robotics, liquid handlers, and sensitive detectors, HTS allows for the rapid testing of thousands to millions of compounds. The choice of assay is paramount and is dictated entirely by the biological target of interest.

Case Study: Targeting Dipeptidyl Peptidase-4 (DPP-4) with Pyrrolidine Derivatives

DPP-4 is a well-validated enzyme target for type 2 diabetes. Many potent DPP-4 inhibitors incorporate a pyrrolidine motif that mimics the natural proline substrate. This makes it an excellent, illustrative target for our guide.

Causality in Assay Choice: Why a Fluorescence-Based Enzymatic Assay?

For an enzyme like DPP-4, a fluorescence-based assay is often the first choice for HTS. Here's why:

-

Mechanism: The assay uses a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is non-fluorescent. Upon cleavage by DPP-4, the highly fluorescent AMC molecule is released. The increase in fluorescence is directly proportional to enzyme activity.

-

Trustworthiness & Self-Validation: This format is robust and easily validated.

-

Positive Control: A known DPP-4 inhibitor (e.g., sitagliptin) is used to define 100% inhibition.

-

Negative Control: A solvent like DMSO is used to define 0% inhibition (maximal enzyme activity).

-

-

HTS Compatibility: The "mix-and-read" format is simple, requiring no wash steps, which is ideal for automation. It offers a strong signal-to-background ratio and high sensitivity.

Assay Development: Ensuring Data Integrity

Before screening the full library, the assay must be miniaturized (typically to a 384- or 1536-well plate format) and validated. The key metric for HTS quality is the Z'-factor .

-

Z'-factor Calculation: This statistical parameter measures the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay is robust enough to reliably distinguish hits from inactive compounds.

Detailed Protocol 1: HTS for DPP-4 Inhibitors

Objective: To identify novel pyrrolidine derivatives that inhibit DPP-4 activity in a single-point screen.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer: Tris-HCl, pH 7.5 with NaCl and EDTA

-

Reference Inhibitor: Sitagliptin

-

Test Compounds: Pyrrolidine library dissolved in 100% DMSO

-

384-well, black, flat-bottom assay plates

-

Automated liquid handlers and a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

-

Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each test compound from the library stock plates into the assay plates to achieve a final concentration of 10 µM. Also plate controls: sitagliptin (positive control) and DMSO (negative control).

-

Enzyme Addition: Add 10 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to a final concentration that yields a linear reaction rate) to all wells.

-

Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer to its Km concentration) to all wells to start the enzymatic reaction.

-

Kinetic Read: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data using the controls:

-

% Inhibition = 100 * (1 - [Rate_TestCompound - Rate_PositiveControl] / [Rate_NegativeControl - Rate_PositiveControl])

-

-

Hit Selection: Define a hit threshold. For example, compounds exhibiting >50% inhibition are designated as primary hits and are flagged for follow-up studies.

-

Caption: Step-by-step workflow for a fluorescence-based primary HTS assay.

Part 3: From Hit to Lead - Confirmation, Potency, and Selectivity

A primary hit is not a lead. It is a starting point that requires rigorous validation. HTS assays can yield false positives for numerous reasons, including compound autofluorescence, aggregation, or non-specific reactivity. The goal of Tier 2 and 3 screening is to weed out these artifacts and characterize the true activity of the compounds.

Hit Confirmation: The Principle of Orthogonal Testing

The first step is to re-test the primary hits in the same assay to confirm activity. Following this, hits must be validated in an orthogonal assay —one that uses a different technology or detection method. This is a critical self-validating step. If a compound is a true inhibitor, it should be active regardless of the assay format.

-

Causality in Orthogonal Assay Choice: For our DPP-4 example, a suitable orthogonal assay would be a colorimetric assay using a different substrate, like Gly-Pro-p-nitroanilide (pNA). Cleavage releases pNA, which can be detected by absorbance at ~405 nm. This change in detection modality (fluorescence to absorbance) helps eliminate technology-specific artifacts.

Potency Determination: The IC50 Curve

Once a hit is confirmed, we must determine how potent it is. This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Detailed Protocol 2: IC50 Determination for Confirmed Hits

Objective: To determine the potency (IC50) of confirmed active pyrrolidine derivatives against DPP-4.

Methodology:

-

Compound Preparation: Create a serial dilution series for each confirmed hit compound. A common approach is an 8-point, 1:3 dilution series, starting from a top concentration of 100 µM.

-

Assay Performance: Perform the DPP-4 enzymatic assay (either the primary fluorescence assay or the orthogonal colorimetric assay) with the compound dilution series in place of the single concentration.

-

Data Analysis:

-

Calculate the % Inhibition for each concentration of the compound.

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Genedata Screener).

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Data Presentation: Summarizing Hit Progression

The data generated should be captured in a clear, tabular format to facilitate decision-making.

| Compound ID | Primary Screen (% Inh @ 10 µM) | Orthogonal Screen (% Inh @ 10 µM) | IC50 (µM) |

| PYR-001 | 85.2 | 81.5 | 0.25 |

| PYR-002 | 65.7 | 8.1 (False Positive) | > 100 |

| PYR-003 | 92.1 | 89.9 | 0.08 |

| PYR-004 | 78.4 | 75.3 | 1.2 |

Selectivity Profiling: Ensuring Target Specificity

A potent compound is not useful if it inhibits multiple targets indiscriminately, as this can lead to off-target toxicity. For DPP-4, key related enzymes to test against are DPP-8 and DPP-9. Significant inhibition of these related proteases would be an undesirable property.

-

Method: The IC50 determination protocol is simply repeated using DPP-8 and DPP-9 enzymes and their respective preferred substrates. A desirable compound will have a high IC50 value against DPP-8 and DPP-9, indicating a wide selectivity window.

Caption: Decision tree for advancing a primary hit to a validated lead.

Part 4: Early Assessment of Drug-Like Properties (ADME/Tox)

A potent and selective compound is of little value if it is rapidly metabolized by the liver or is toxic to cells. Therefore, a parallel screening tier focused on in-vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology is essential. These assays are conducted on a smaller set of validated leads to ensure that resources are focused on compounds with the highest probability of success.

Key In-Vitro ADME/Tox Assays:

-

Metabolic Stability: Assesses how quickly a compound is metabolized. The liver microsomal stability assay is a common HTS method. Compounds are incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s), and the disappearance of the parent compound is measured over time by LC-MS/MS.

-

Cytotoxicity: Measures the general toxicity of a compound to cells.

-

Permeability: Predicts the ability of a compound to be absorbed across the gut wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method for this purpose.

Detailed Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the general cytotoxicity of lead compounds against a human cell line (e.g., HepG2, a liver carcinoma cell line).

Causality in Assay Choice: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by absorbance. A decrease in signal indicates a reduction in cell viability, i.e., cytotoxicity. It is chosen for its simplicity, reliability, and HTS-compatible format.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Lead compounds in DMSO

-

96-well, clear, flat-bottom cell culture plates

Methodology:

-

Cell Plating: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Add serial dilutions of the lead compounds to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot this against the compound concentration to determine a CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: Integrating ADME/Tox with Potency and Selectivity

The final step is to integrate all the data to select the best candidates for the next phase: lead optimization.

| Compound ID | DPP-4 IC50 (µM) | Selectivity vs. DPP-8 (>fold) | Microsomal Stability (% remaining @ 60 min) | HepG2 CC50 (µM) |

| PYR-003 | 0.08 | >500 | 75 | >100 |

| PYR-001 | 0.25 | >200 | 45 | 85 |

| PYR-004 | 1.2 | >100 | 15 (Metabolically unstable) | >100 |

From this integrated view, PYR-003 emerges as the superior lead candidate. It is highly potent, exceptionally selective, metabolically stable, and shows no cytotoxicity at high concentrations. This compound represents a high-quality starting point for the resource-intensive process of lead optimization.

Conclusion

The biological screening of novel pyrrolidine derivatives, like any new chemical library, is a systematic process of inquiry and elimination. By designing a logical, multi-tiered screening cascade grounded in validated, orthogonal assays, researchers can efficiently navigate the path from a large library to a small number of high-quality, de-risked lead compounds. This guide has provided a framework and detailed protocols for the core components of such a cascade, from primary HTS to in-vitro safety profiling. The key to success lies not in rigidly following a template, but in understanding the causal logic behind each experimental choice, thereby building a self-validating system that generates trustworthy and actionable data.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

BPS Bioscience. (n.d.). DPP4 Assay Kit (Fluorogenic). Retrieved January 19, 2026, from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

-

Chen, X., et al. (2017). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical and Biomedical Analysis, 145, 168-174. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 19, 2026, from [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

An In-Depth Technical Guide to In Silico Modeling of Methyl 2-(pyrrolidin-3-yloxy)acetate Protein Binding

Abstract

This guide provides a comprehensive, technically-grounded framework for investigating the protein binding characteristics of Methyl 2-(pyrrolidin-3-yloxy)acetate using in silico modeling. Acknowledging the absence of established biological targets for this molecule, this document outlines a complete workflow, beginning with computational methods for target identification and proceeding through rigorous, validated protocols for molecular docking and molecular dynamics simulations. We emphasize the rationale behind each methodological choice, ensuring that the described protocols are not merely procedural but are also self-validating systems. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational tools to characterize novel small molecules, transforming a compound with an unknown mechanism into a candidate for structured, hypothesis-driven research.

Introduction: The Challenge of an Orphan Ligand

This compound is a small organic molecule available in chemical databases such as PubChem[1]. However, a survey of publicly available literature reveals a significant gap: there are no well-documented biological targets or established protein binding partners. This scenario, where a molecule's structure is known but its biological function is not, is common in early-stage drug discovery and chemical biology. Such "orphan ligands" present a unique challenge that is exceptionally well-suited to computational investigation.

In silico modeling provides a powerful, resource-efficient avenue to generate initial hypotheses about a molecule's potential mechanism of action. By computationally screening a ligand against vast libraries of protein structures, we can identify potential binding partners, predict the geometry and affinity of these interactions, and simulate their dynamic behavior over time. This guide will walk through a complete, end-to-end workflow designed to take this compound from a structural entity to a modeled protein-ligand complex with plausible, testable binding hypotheses.

The workflow is structured into three core phases:

-

Target Identification: Employing computational strategies to identify high-probability protein targets.

-

Static Binding Prediction: Using molecular docking to predict the binding pose and estimate affinity.[2]

-

Dynamic Interaction & Energetic Refinement: Applying molecular dynamics (MD) simulations and advanced free energy calculations to validate the static model and provide a more accurate estimation of binding stability.[3][4][5]

This document serves as both a strategic guide and a practical handbook, explaining the causality behind each step and providing detailed, reproducible protocols.

The Overall Computational Workflow

A successful in silico investigation requires a multi-step, validated approach. Each stage builds upon the last, progressively refining our understanding of the ligand's potential biological role. The diagram below illustrates the logical flow of the entire process.

Caption: High-level workflow for in silico characterization.

Phase 1: Target Identification for an Orphan Ligand

Without a known target, our first task is to generate a list of plausible protein candidates. This is a critical step, as the quality of our final hypothesis is entirely dependent on the biological relevance of the chosen target. Computer-aided methods can significantly narrow the search space.[6][7][8]

Rationale for Target Identification Strategies

Two complementary approaches are recommended: ligand-based and structure-based methods.

-

Ligand-Based (Chemical Similarity): This method operates on the principle of "similar properties for similar structures." We search for known drugs or bioactive molecules that are structurally similar to our query ligand. If a close analog has a known protein target, that target becomes a high-priority candidate for our ligand.

-

Structure-Based (Reverse Docking): This is a brute-force computational approach where we dock our ligand against a large library of protein structures with known or potential binding sites.[9] Proteins that consistently score well (i.e., show favorable predicted binding energies) are identified as potential targets.

Protocol: Target Identification

Step 1: Ligand Structure Preparation

-

Obtain the 3D structure of this compound. The structure is available on PubChem (CID 44607833)[1].

-

Download the structure in SDF or MOL2 format.

-

Using a molecular modeling tool (e.g., UCSF Chimera, Open Babel), add hydrogens and generate a low-energy 3D conformation. Assign appropriate partial charges using a method like Gasteiger or AM1-BCC. This protonated, charged structure is essential for accurate screening.

Step 2: Ligand-Based Search (e.g., using SwissTargetPrediction)

-

Navigate to a web server like SwissTargetPrediction.

-

Upload or paste the SMILES string of the prepared ligand.

-